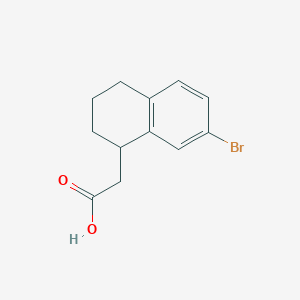

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Description

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is a brominated tetrahydronaphthalene derivative featuring an acetic acid substituent at the 1-position of the partially saturated naphthalene ring. Its molecular formula is C₁₂H₁₃BrO₂, with a molecular weight of 285.14 g/mol (based on the ethyl ester derivative in ).

Properties

IUPAC Name |

2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-10-5-4-8-2-1-3-9(6-12(14)15)11(8)7-10/h4-5,7,9H,1-3,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDOTSLCNQINAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid typically involves the following steps:

Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes bromination at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Oxidation: The brominated product is then oxidized to form the corresponding carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Acetylation: The final step involves the introduction of the acetic acid moiety. This can be done through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu), and other nucleophiles.

Major Products Formed

Oxidation: Formation of more oxidized derivatives such as ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Positional Isomers: 5-Bromo vs. 7-Bromo Derivatives

The ethyl ester derivatives of 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid and 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid () share identical molecular formulas (C₁₄H₁₇BrO₂ ) and weights (297.20 g/mol ). However, the position of bromine (5- vs. 7-) alters their steric and electronic properties:

- Synthesis Routes : Bromination of tetrahydronaphthalene precursors likely requires regioselective control, as seen in , where brominated cyclohexene derivatives were synthesized via ester hydrolysis and amidation.

- Crystallinity : The 7-bromo isomer’s ethyl ester (CAS: 87779-60-0) may exhibit distinct crystallinity compared to the 5-bromo isomer (CAS: 2110993-41-2), impacting purification and application.

Functional Group Variants: Carboxylic Acid vs. Amide Derivatives

- 2-Bromo-1-cyclohexene-1-carboxylic Acid (): This compound, synthesized via hydrolysis of a methyl ester, shares a brominated cycloalkene-carboxylic acid motif. However, its cyclohexene ring lacks the aromaticity of tetrahydronaphthalene, reducing conjugation stability.

- 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (): The replacement of the acetic acid group with a carboxamide introduces hydrogen-bonding capabilities and alters solubility (e.g., in DMF vs. AcOEt).

Amino-Substituted Analogs

- This derivative (CAS: 659736-91-1) also features a partially saturated ring but differs in substitution pattern.

Complex Brominated Heterocycles

Key Comparative Data

Biological Activity

2-(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1514584-15-6 |

| Molecular Formula | CHBrO |

| Molecular Weight | 327.19 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the bromine atom in the naphthalene structure is believed to enhance its biological efficacy.

Anticancer Activity

Studies have shown that naphthalene derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example:

- Case Study 1 : A study on naphthalene derivatives indicated that compounds with a bromine substitution demonstrated significant cytotoxicity against various cancer cell lines (IC values ranging from 1.61 to 2.98 µg/mL) .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds suggest potential applications in treating inflammatory diseases. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The structure-activity relationship of naphthalene derivatives highlights the importance of specific substituents for biological activity:

| Compound | Substituent | Activity Type | IC (µg/mL) |

|---|---|---|---|

| 2-(7-Bromo-naphthalen-1-yl)acetic acid | Bromine | Anticancer | 1.61 |

| Naphthalene derivative X | Methyl | Anti-inflammatory | 2.98 |

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK . Additionally, the bromine atom may enhance lipophilicity, allowing better cell membrane penetration.

Q & A

Basic: How can reaction conditions be optimized for synthesizing 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid with high purity?

Methodological Answer:

Optimization requires systematic variation of reagents, solvents, and catalysts. For example, oxidation of the parent compound under controlled conditions (e.g., using Na₂Cr₂O₇ in acetic acid) yields 7-bromo-2-tetralone, while reduction (e.g., LiAlH₄) produces 2-tetralinylacetic acid derivatives . Purity can be enhanced via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization in ethanol. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What functionalization strategies are effective for modifying the tetrahydronaphthalene core of this compound?

Methodological Answer:

The bromine substituent at position 7 enables regioselective modifications. Common strategies include:

- Nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst).

- Electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄ at 0–5°C).

- Side-chain derivatization of the acetic acid moiety via esterification (e.g., DCC/DMAP coupling with alcohols) .

Advanced: How can regioselectivity challenges in substitution reactions at the tetrahydronaphthalene ring be addressed?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations, Gaussian 09) predicts preferential substitution at the para position relative to the bromine atom due to electron-withdrawing effects. Experimentally, use directing groups (e.g., –NO₂) or bulky ligands (e.g., t-Bu₃P in Pd-catalyzed reactions) to steer reactivity. Validate outcomes via X-ray crystallography (e.g., monoclinic P21/c space group, a = 12.5022 Å, β = 93.573° ) and 2D NMR (¹H-¹³C HSQC) .

Advanced: What spectroscopic techniques are most reliable for resolving structural ambiguities in derivatives?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C–C bond length = 1.508 Å in the tetrahydronaphthalene core ).

- ¹H/¹³C NMR with DEPT-135 : Assigns proton environments (e.g., diastereotopic protons at δ 2.8–3.2 ppm) and quaternary carbons.

- HRMS-ESI : Confirms molecular formula (e.g., [M+H]+ m/z calc. 283.04 for C₉H₆BrF₃O₂ ).

Advanced: How can biological activity assays be designed to evaluate enzyme inhibition or receptor binding?

Methodological Answer:

- Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in kinetic assays (Km and Vmax determination via Lineweaver-Burk plots).

- Receptor binding : Radioligand displacement assays (³H-labeled antagonists, KD calculated via Scatchard analysis).

- Cell-based assays : Measure IC₅₀ in HEK293 cells transfected with target receptors (e.g., GPCRs) using cAMP or calcium flux readouts .

Advanced: What experimental frameworks are recommended for studying the environmental fate of this compound?

Methodological Answer:

Adopt the INCHEMBIOL project design :

- Abiotic studies : Hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation, λ = 254 nm).

- Biotic studies : Aerobic/anaerobic biodegradation (OECD 301/311 guidelines, activated sludge inoculum).

- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .

Advanced: How can contradictory data on reaction outcomes from different studies be reconciled?

Methodological Answer:

- Meta-analysis : Compare solvent polarity (e.g., dielectric constants), temperature, and catalyst loadings.

- Control experiments : Replicate reactions under reported conditions (e.g., 0.1 mol% Pd vs. 5 mol%).

- In-situ monitoring : Use ReactIR to detect transient intermediates (e.g., bromonium ion formation) .

Basic: What storage conditions ensure long-term stability of this compound in research settings?

Methodological Answer:

Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. For stock solutions (e.g., 10 mM in DMSO), aliquot to avoid freeze-thaw cycles. Confirm stability via periodic HPLC analysis (retention time shift <1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.